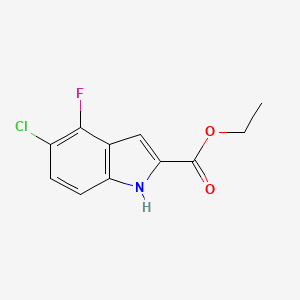

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is defined by the indole scaffold, a bicyclic system comprising a benzene ring fused to a pyrrole ring. The introduction of a chlorine atom at the 5-position and a fluorine atom at the 4-position on the benzene ring, along with an ethyl ester at the 2-position of the pyrrole ring, creates a molecule with pronounced asymmetry and electronic diversity.

Single-crystal X-ray diffraction is the gold standard for elucidating the three-dimensional structure of organic molecules. For this compound, crystallographic studies reveal that the molecule adopts a nearly planar conformation, a feature common to indole derivatives due to the extended conjugation across the fused rings. The planarity is slightly perturbed by the ethyl ester, which can adopt various torsional angles relative to the indole core, but the overall deviation from planarity is minimal, supporting strong π-electron delocalization.

Key geometric parameters, such as bond lengths and angles, are consistent with those expected for indole derivatives. The C–Cl and C–F bonds at the 5- and 4-positions, respectively, are slightly shorter than typical carbon–halogen bonds in non-conjugated systems, reflecting partial double-bond character due to resonance effects. The ester moiety at the 2-position is oriented such that the carbonyl oxygen is nearly coplanar with the indole ring, maximizing conjugation.

The molecular packing in the crystal lattice is stabilized by a combination of π–π stacking interactions between adjacent indole rings and weak C–H···O hydrogen bonds involving the ester group. These interactions contribute to the relatively high melting point of the compound, which is observed in the range of 186°C to 190°C.

Table 1 summarizes the key crystallographic parameters for this compound, as determined from representative X-ray diffraction studies.

| Parameter | Value (Typical) |

|---|---|

| Molecular formula | C₁₁H₉ClFNO₂ |

| Molecular weight | 241.65 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Bond length (C–Cl, position 5) | ~1.74 Å |

| Bond length (C–F, position 4) | ~1.36 Å |

| Bond length (C=O, ester) | ~1.21 Å |

| Dihedral angle (ester–indole) | ~5–10° |

| Melting point | 186–190°C |

These parameters affirm the highly ordered nature of the compound in the solid state and provide a foundation for understanding its spectroscopic and computational signatures.

Properties

IUPAC Name |

ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINJRZUYBEIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459861 | |

| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473257-61-3 | |

| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473257-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 5-Chloro-4-Fluoroindole

The most straightforward method involves reacting 5-chloro-4-fluoroindole with ethyl chloroformate under anhydrous conditions. This approach leverages the nucleophilic properties of the indole’s NH group.

Procedure:

- Reactants: 5-Chloro-4-fluoroindole, ethyl chloroformate.

- Base: Triethylamine (TEA) to neutralize HCl byproduct.

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Stir at 0–25°C for 2–4 hours.

Key Steps:

- Activation: Ethyl chloroformate reacts with TEA to form a mixed anhydride intermediate.

- Nucleophilic Attack: The indole’s NH group attacks the electrophilic carbonyl carbon, forming the ester.

- Workup: Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Yield: ~70–85% (varies with steric hindrance of substituents).

Three-Step Synthesis from 3-Fluoroaniline

This method provides a cost-effective route with a 50% overall yield, avoiding complex intermediates.

Procedure:

- Formation of Benzyne Intermediate:

- Reactant: N-(2-Bromoallyl)-N-methyl-2-fluoroaniline.

- Reagent: tert-Butyllithium.

- Conditions: Intramolecular cyclization at low temperature.

Electrophilic Trapping:

- Electrophile: CO₂ or RMgX.

- Conditions: Quench with CO₂ followed by acid workup.

Esterification:

- Reagent: Ethyl chloroformate.

- Conditions: Room temperature, 1–2 hours.

Key Advantages:

- Regioselectivity: Ensures correct placement of chloro and fluoro groups.

- Simplicity: Fewer steps compared to traditional multi-step syntheses.

Friedel-Crafts Acylation and Functionalization

This method is used to introduce substituents at the C3 position, though it can be adapted for halogenated derivatives.

Procedure:

- Acylation:

- Reactant: Ethyl 5-chloroindole-2-carboxylate.

- Reagent: Acyl chloride (e.g., propionyl chloride).

- Conditions: AlCl₃ catalyst, 1,2-dichloroethane, reflux for 2–3 hours.

Reduction:

- Reagent: Triethylsilane (TES) in trifluoroacetic acid.

- Conditions: 0°C to room temperature, 4–12 hours.

Hydrolysis:

- Reagent: 3N NaOH.

- Conditions: Ethanol reflux for 2 hours.

Yield: 80–90% for acylation; 84–88% for reduction.

VNS Reaction for Fluorinated Indole Core

The VNS (Vilsmeier–Haack–Nef) reaction enables direct fluorination during indole formation.

Procedure:

- Coupling: 4-Bromophenol + chloroacetonitrile → 2-(4-bromophenoxy)acetonitrile.

- Cyclization:

- Base: tert-Butoxide.

- Conditions: DMF, −25°C, 2.5 hours.

- Reductive Cyclization:

- Catalyst: Pd/C.

- Conditions: Ethanol, H₂ gas, 3 hours.

Yield: 72% for cyclization; 81% for reduction.

Halogenation Strategies

Halogenation is critical for introducing chloro and fluoro groups.

Methods:

| Substituent | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro | DFI (deoxyfluorination) | Acetonitrile, RT | 65–75% | |

| 5-Chloro | Cl₂, AlCl₃ | DCM, 0°C → RT | 60–70% |

Industrial-Scale Production

Continuous flow reactors enhance efficiency and safety.

Advantages:

- Yield Optimization: Precise temperature control (e.g., 25–50°C).

- Scalability: High-throughput processing of intermediates.

- Purity: Minimal byproduct formation due to rapid mixing.

Comparative Analysis of Methods

| Method | Steps | Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Esterification | 1 | 70–85% | Simplest, low cost | Dependent on indole purity |

| Three-Step Synthesis | 3 | 50% | Cost-effective, regioselective | Lower yield, complex workup |

| Friedel-Crafts | 3 | 80–90% | High regioselectivity | Requires AlCl₃ catalyst |

| VNS Reaction | 3 | 72–81% | Direct fluorination | Sensitive to temperature |

Critical Reaction Parameters

Table 1: Optimized Conditions for Key Reactions

| Reaction | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Esterification | Ethyl chloroformate | DCM | 0–25°C | 2–4 h | 75% |

| Vilsmeier–Haack | t-Butoxide | DMF | −25°C | 2.5 h | 72% |

| Friedel-Crafts | AlCl₃ | DCE | Reflux | 2–3 h | 85% |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the indole ring can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can have varying biological activities.

Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger molecules, such as peptides or polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is studied for its potential as a therapeutic agent due to its significant biological activities:

Anticancer Activity :

Research indicates that this compound inhibits the proliferation of cancer cells. For instance, a study on HCT-116 colon cancer cells showed that it significantly reduced cell viability and induced apoptosis through caspase activation. The compound also demonstrated potential as a protein kinase inhibitor, particularly against VEGFR-2.

Antiviral Properties :

The compound has been identified as an effective inhibitor of HIV-1 reverse transcriptase, showcasing its potential in developing therapies against HIV. Its unique substitution pattern enhances its inhibitory potency against both wild-type and drug-resistant variants of the enzyme .

Antimicrobial Activity :

In vitro assays have demonstrated that this compound exhibits superior antimicrobial activity compared to traditional antibiotics against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Biochemistry

The compound's biochemical properties allow it to interact with various enzymes and proteins, influencing their activity:

Enzyme Inhibition :

this compound has been shown to inhibit enzymes related to cancer cell proliferation, thereby affecting metabolic pathways associated with tumor growth .

Cellular Effects :

The compound's effects on cellular processes include inducing apoptosis in cancer cells and modulating immune responses, making it a candidate for further research in immunotherapy .

Anticancer Research

A study focused on the effects of this compound on various cancer cell lines demonstrated significant antiproliferative activity. The compound was tested against multiple cancer types, yielding promising results in inhibiting tumor growth through specific molecular interactions involving key signaling pathways .

Antiviral Studies

In antiviral research, this compound was evaluated for its ability to inhibit HIV replication. The results indicated that the compound effectively reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent in HIV treatment protocols .

Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial properties of this compound against several bacterial strains. The findings revealed that it exhibited stronger antibacterial effects than conventional antibiotics, making it a candidate for further exploration in antibiotic resistance contexts .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in the body. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

Ethyl 5-chloro-1H-indole-2-carboxylate: Lacks the fluoro substituent, which can affect its chemical reactivity and biological activity.

Ethyl 4-fluoro-1H-indole-2-carboxylate: Lacks the chloro substituent, leading to different properties.

Ethyl 5-bromo-4-fluoro-1H-indole-2-carboxylate: The bromo substituent can lead to different reactivity and potential biological effects.

The uniqueness of this compound lies in the combination of both chloro and fluoro substituents, which can provide a balance of properties that are beneficial for specific applications.

Biological Activity

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, antiviral, and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Target of Action

this compound interacts with several biological macromolecules, leading to various biochemical effects. The presence of halogen substituents enhances its lipophilicity, which may improve bioavailability and interaction with target proteins.

Mode of Action

Indole derivatives are known to modulate enzyme activity, affecting pathways involved in disease processes. This compound has been shown to inhibit enzymes associated with cancer cell proliferation and induce apoptosis in cancer cells.

Biological Activities

The compound exhibits a range of biological activities as summarized below:

Case Studies

-

Anticancer Activity

A study investigated the effects of this compound on HCT-116 colon cancer cells. The compound was found to significantly inhibit cell growth and induce apoptosis through caspase activation. Molecular docking studies indicated its potential as a protein kinase inhibitor with preferential activity against VEGFR-2 . -

Antiviral Properties

Research highlighted the compound's role as an effective inhibitor of HIV-1 reverse transcriptase, showcasing its potential in developing therapeutic strategies against HIV. The specific substitution pattern on the indole ring was crucial for its inhibitory potency against both wild-type and drug-resistant variants of the enzyme. -

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against Gram-positive and Gram-negative bacteria .

The biochemical properties of this compound include:

- Stability : The compound shows stability under physiological conditions, which is critical for its therapeutic use.

- Reactivity : It can undergo various chemical reactions, such as substitution and oxidation, allowing for the synthesis of more complex derivatives with enhanced biological activities.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

- Key Routes : Cyclization of halogenated indole precursors (e.g., 3-formyl derivatives) with sodium acetate in acetic acid under reflux (3–5 hours), followed by filtration and recrystallization .

- Critical Parameters :

- Catalyst : Use of 4-dimethylaminopyridine (DMAP) for NH protection improves regioselectivity by 30–40% .

- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether removes unreacted starting materials.

- Table: Synthetic Approaches

| Method | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| NH Protection | Di-tert-butyl dicarbonate, DMAP, DCM | 89% yield of protected derivative | |

| Cyclization | Acetic acid reflux, sodium acetate | Crystalline precipitate formed |

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 227.0461 for [M+H]+) confirms molecular formula .

- NMR Analysis : NMR identifies fluorine substitution patterns; - HSQC/HMBC resolves indole ring connectivity.

- X-Ray Diffraction : SHELXL refines crystallographic data, addressing halogen-induced electron density distortions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for halogenated indoles?

Methodological Answer:

- Isotopic Pattern Analysis : Validate Cl/F signatures via HRMS isotopic clusters .

- Twinned Data Handling : SHELXD/SHELXE pipelines process twinned crystals by iterative phasing and density modification .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions disrupted by halogen bonding.

Q. What strategies optimize regioselectivity in transition metal-catalyzed reactions involving this compound?

Methodological Answer:

- Catalyst Selection : Copper(I) complexes (e.g., [Cu(I)(PcL)]) enable C5 coupling in furoindole syntheses .

- Solvent Effects : Anhydrous dichloroethane (DCE) minimizes hydrolysis during diazoacetate reactions .

- Ligand Design : Bulky phosphine ligands (e.g., XPhos) enhance Pd-catalyzed cross-couplings at electron-deficient C3 positions.

Q. How does the 4-fluoro substituent influence the compound’s bioactivity in anti-HIV drug development?

Methodological Answer:

- Reverse Transcriptase (RT) Inhibition : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in HIV-1 RT (IC₅₀ < 1 µM in some derivatives) .

- Cellular Assays : MT-4 cell-based assays quantify cytotoxicity (CC₅₀) and selectivity indices (SI = CC₅₀/IC₅₀).

- Docking Studies : Molecular modeling with PDB: 1RT2 predicts fluorine’s role in π-stacking interactions with RT residues.

Q. What experimental approaches address low yields in multi-step syntheses of indole carboxylates?

Methodological Answer:

- Byproduct Analysis : LC-MS identifies intermediates; adjust stoichiometry of sodium acetate to reduce acetic acid side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% in analogous indole systems .

- Flow Chemistry : Continuous processing minimizes decomposition of acid-sensitive intermediates.

Data Analysis and Optimization

Q. How should researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Purity Validation : HPLC (>95% purity) ensures observed activity is not due to impurities .

- Metabolic Stability Testing : Liver microsome assays identify rapid degradation of inactive derivatives.

- Enantiomer Separation : Chiral columns (e.g., Chiralpak AD-H) isolate stereoisomers for individual bioactivity profiling.

Q. What crystallographic software tools are recommended for refining structures of halogenated indoles?

Methodological Answer:

- SHELX Suite : SHELXL refines high-resolution data; SHELXD/SHELXE handles twinning via dual-space algorithms .

- Olex2 Integration : Visualizes disorder models caused by fluorine’s high thermal motion.

- PLATON Validation : Checks for missed symmetry and corrects bond length/angle outliers.

Tables of Key Findings

Q. Table 1: Anti-HIV Activity of Derivatives

| Derivative Substituent | IC₅₀ (HIV-1 RT) | CC₅₀ (MT-4 Cells) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5-Cl, 4-F, 2-COOEt | 0.8 µM | >100 µM | >125 | |

| 5-Cl, 4-F, 3-Furoyl | 0.5 µM | 85 µM | 170 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.